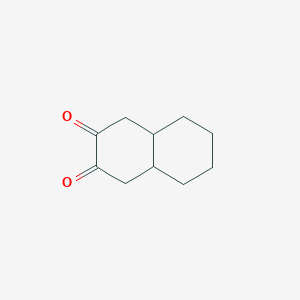

Octahydronaphthalene-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

6635-50-3 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1,4,4a,5,6,7,8,8a-octahydronaphthalene-2,3-dione |

InChI |

InChI=1S/C10H14O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-8H,1-6H2 |

InChI Key |

XPTOEZHFSNIFGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2CC(=O)C(=O)CC2C1 |

Origin of Product |

United States |

Foundational & Exploratory

Octahydronaphthalene-2,3-dione: Structural Dynamics, Synthesis, and Applications in Advanced Drug Development

Executive Summary

Octahydronaphthalene-2,3-dione (commonly referred to as decalin-2,3-dione) is a versatile bicyclic 1,2-diketone that serves as a critical building block in complex organic synthesis and medicinal chemistry. As a fully saturated naphthalene derivative at all positions except the vicinal dicarbonyls, its unique stereochemical constraints and keto-enol tautomerization properties make it a highly valuable intermediate for generating privileged heterocyclic scaffolds. This technical whitepaper provides an authoritative analysis of its structural properties, a self-validating synthetic protocol, and its downstream applications in drug discovery.

Structural Architecture & Physicochemical Profile

Stereochemistry and Tautomeric Dynamics

The systematic nomenclature, 1,4,4a,5,6,7,8,8a-octahydronaphthalene-2,3-dione , denotes a decalin core where the 2 and 3 positions are occupied by carbonyl groups[1]. The molecule possesses two chiral centers at the ring junction (4a and 8a), allowing it to exist in cis- and trans-fused conformations. In solution, the compound exhibits a pronounced keto-enol tautomeric equilibrium. The 1,2-diketone (keto form) readily tautomerizes into 2-hydroxy-1,4,4a,5,6,7,8,8a-octahydronaphthalen-3-one (the enol or diosphenol form). This enolization is driven by the thermodynamic stabilization afforded by intramolecular hydrogen bonding and the relief of dipole-dipole repulsion between the adjacent carbonyl oxygens.

Quantitative Properties

The physical and chemical properties of octahydronaphthalene-2,3-dione dictate its handling and reactivity profile during synthesis.

| Property | Value |

| Systematic Name | 1,4,4a,5,6,7,8,8a-octahydronaphthalene-2,3-dione |

| CAS Registry Number | 6635-50-3 |

| Molecular Formula | C₁₀H₁₄O₂[1] |

| Molecular Weight | 166.22 g/mol [2] |

| Degree of Unsaturation | 4 |

| Topological Polar Surface Area (TPSA) | 34.1 Ų |

| Hydrogen Bond Acceptors | 2 |

| Physical State (Standard Conditions) | Crystalline Solid |

Mechanistic Pathways for Synthesis

The Case Against Riley Oxidation

Historically, 1,2-diketones are synthesized via the Riley Oxidation , which utilizes Selenium Dioxide (SeO₂) to oxidize a monoketone (e.g., 2-decalone) at the α-position. While direct, this method is fundamentally flawed for high-purity pharmaceutical applications. SeO₂ reactions often suffer from over-oxidation, poor regioselectivity in unsymmetrical cyclic ketones, and the generation of highly toxic, difficult-to-remove colloidal selenium byproducts.

The Transoximation Route (Preferred Methodology)

To ensure high yield and pharmaceutical-grade purity, the preferred synthetic route involves a two-step sequence: Nitrosation followed by Transoximation .

-

Nitrosation: 2-decalone is reacted with an alkyl nitrite (e.g., isoamyl nitrite) under acidic conditions. The acid catalyzes the enolization of the ketone, which subsequently attacks the nitrosonium ion, yielding an α-oximino ketone.

-

Transoximation (Hydrolysis): The oxime is cleaved using a competitive carbonyl acceptor, such as levulinic acid or formaldehyde, in the presence of an aqueous acid. This drives the equilibrium forward by irreversibly trapping the liberated hydroxylamine, cleanly yielding the vicinal diketone without heavy metal contamination.

Workflow for synthesizing octahydronaphthalene-2,3-dione via transoximation.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that every synthetic workflow must be a self-validating system . The following protocol incorporates embedded Quality Control (QC) checkpoints to ensure causality and confirm success at each stage before proceeding.

Step 1: Nitrosation of 2-Decalone

Procedure:

-

Dissolve 50 mmol of 2-decalone in 100 mL of anhydrous diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C using an ice-water bath.

-

Bubble dry HCl gas through the solution for 5 minutes to establish the acidic environment necessary for rapid enolization.

-

Add 55 mmol of isoamyl nitrite dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent the decomposition of the alkyl nitrite.

-

Stir the reaction mixture for an additional 2 hours at room temperature.

In-Process Validation Checkpoint 1:

-

Visual Cue: The reaction mixture will transition from colorless to a deep reddish-brown, indicating the successful formation of the α-oximino ketone intermediate.

-

Analytical Cue: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting material (

) must be completely consumed, replaced by a new, UV-active spot (

Step 2: Transoximation and Product Isolation

Procedure:

-

Concentrate the ethereal solution from Step 1 under reduced pressure to yield the crude oxime.

-

Dissolve the crude intermediate in 75 mL of glacial acetic acid.

-

Add 150 mmol of levulinic acid and 20 mL of 2M aqueous HCl. Causality note: Levulinic acid acts as a sacrificial ketone, reacting with the released hydroxylamine to form a stable oxime, thereby preventing the reverse reaction.

-

Heat the mixture to 80 °C and stir for 4 hours.

-

Cool the mixture to room temperature, dilute with 200 mL of water, and extract with dichloromethane (3 × 50 mL).

-

Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase is neutralized, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization from hexanes.

In-Process Validation Checkpoint 2:

-

Visual Cue: The solution will turn a distinct, bright yellow, characteristic of the conjugated vicinal diketone chromophore.

-

Analytical Cue: GC-MS analysis of the purified solid must show a single peak with a molecular ion (

) at m/z 166.2, confirming the identity of octahydronaphthalene-2,3-dione.

Applications in Medicinal Chemistry

Octahydronaphthalene-2,3-dione is highly prized in drug development for its ability to rapidly generate quinoxaline and phenazine derivatives. Quinoxalines are "privileged scaffolds" in pharmacology, frequently utilized in the design of kinase inhibitors, anti-tubercular agents, and selective receptor antagonists.

By subjecting octahydronaphthalene-2,3-dione to a condensation reaction with o-phenylenediamine derivatives, researchers can synthesize decahydrobenzo[a]phenazine analogs in a single, high-yielding step. The reaction proceeds via a bis-imine intermediate, followed by spontaneous cyclization and dehydration.

Keto-enol tautomerism and downstream condensation to bioactive quinoxalines.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 243035, Octahydronaphthalene-2,3-dione". PubChem, [Link]

-

ChemSrc. "(4aS,8aS)-Octahydronaphthalene-2,3-dione | CAS#:62002-54-4 / 6635-50-3". ChemSrc Database, [Link]

Sources

Conformational Dynamics and Tautomeric Equilibria of cis- and trans-Decalin-2,3-dione

Executive Summary

The conformational analysis of decalin-2,3-dione represents a classic yet complex problem in stereochemical dynamics. Unlike the parent decalin, where the trans-isomer is unequivocally more stable (~2.7 kcal/mol) due to the absence of gauche interactions, the introduction of the 2,3-dione moiety (

This guide addresses the structural tension between the rigid trans-decalin framework and the geometric requirements of the

Structural Fundamentals: The Decalin Scaffold

To understand the 2,3-dione derivative, one must first master the parent scaffold's constraints.

The Trans-Decalin Lock

Trans-decalin is constructed by fusing two cyclohexane rings with bridgehead hydrogens anti-periplanar to each other.

-

Conformation: Rigid double-chair.

-

Inversion: "Conformationally locked." Ring inversion is impossible without bond breakage because the trans-fusion prevents the necessary twisting motion.

-

Thermodynamics: Generally the global minimum for saturated decalins due to all substituents (including the ring fusion bonds) being equatorial relative to each other.

The Cis-Decalin Flexibility

Cis-decalin possesses bridgehead hydrogens in a syn-clinal relationship.

-

Conformation: Two enantiomeric chair-chair forms.

-

Inversion: Highly flexible. The system undergoes a degenerate ring flip (barrier

kcal/mol), effectively "rolling" the molecule inside out. -

Thermodynamics: Less stable than trans due to three inherent gauche interactions (non-bonded repulsions) at the ring junction.

The -Dicarbonyl Anomaly: 2,3-Dione Impact

The introduction of adjacent carbonyl groups at C2 and C3 introduces two destabilizing vectors that compete with the natural ring puckering:

-

Dipole-Dipole Repulsion: In the diketo form, the adjacent carbonyl dipoles are parallel. In an open chain, they would rotate to an s-trans (anti) conformation. In a decalin ring, they are forced into a near s-cis (syn) geometry, creating significant electrostatic repulsion.

-

Planarity Requirement: The

hybridization flattens the C1-C2-C3-C4 region.

The Enolization Driver (Diosphenol Formation)

To relieve the dipole repulsion, cyclic

-

Structural Consequence: The enol form requires the atoms C1-C2=C3-C4 to be coplanar.

-

The Conflict:

-

In cis-decalin: The flexible ring system can easily distort to accommodate this planar segment without imposing massive strain on the second ring.

-

In trans-decalin: The rigid framework resists the flattening required by the C2=C3 double bond. While trans-

-octalin is stable, the specific bond angles required for the hydrogen-bonded enol can introduce torsional strain not present in the cis isomer.

-

Experimental Workflow: Synthesis & Equilibration

The following protocol details the synthesis of the 2,3-dione and the method to determine the thermodynamic preference.

Synthesis via Acyloin Condensation or Oxidation

The most reliable route to the 2,3-dione moiety in a decalin framework is the oxidation of 2-decalone or the functionalization of a

Protocol: Oxidation of 2-Decalone (SeO

-

Reagents: 2-Decalone (mixed isomers or pure), Selenium Dioxide (SeO

), Dioxane/Water (30:1). -

Procedure: Reflux 2-decalone (10 mmol) with SeO

(11 mmol) in aqueous dioxane for 4 hours. -

Purification: Filter selenium metal. Evaporate solvent.[1][2] The residue contains a mixture of cis- and trans-decalin-2,3-dione (often existing as the diosphenol).

-

Separation: Fractional crystallization from hexane usually yields the trans-isomer (higher melting point) first.

Equilibration Study (Thermodynamic Control)

To determine the stability ratio, perform a base-catalyzed equilibration.

Protocol:

-

Dissolve 100 mg of pure isomer (e.g., cis-decalin-2,3-dione) in 5 mL MeOH.

-

Add 10 mol% NaOMe.

-

Stir at 25°C for 24 hours under N

. -

Quench with dilute HCl; extract with Et

O. -

Analysis: Analyze the ratio via GC-MS or

H NMR.-

Result: Unlike simple decalones where trans is 90%+ favored, 2,3-diones often show a higher cis content (up to 30-40%) due to the stabilization of the cis-enol.

-

Visualization of Synthetic Logic

Caption: Synthetic pathway and equilibration logic for accessing and verifying decalin-2,3-dione stereoisomers.

Analytical Methodologies

Distinguishing the isomers requires a multi-modal approach. Relying on a single method (like melting point) is prone to error due to the rapid tautomerization.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard. You must look for the Enolic Proton and the Bridgehead Protons .

| Feature | Trans-Decalin-2,3-dione | Cis-Decalin-2,3-dione |

| Enol -OH Shift | Sharp singlet | Broad singlet, often shifted downfield due to H-bonding geometry. |

| Bridgehead H (C1/C6) | Broad multiplets, | Narrower multiplets, |

| Distinct signals if diketo form dominates. | Often averaged or broadened if flipping is rapid. |

Critical Insight: In the trans-isomer, the bridgehead protons are axial .[3][4] In the cis-isomer, one is axial and one is equatorial (relative to the other ring).[4][5][6] Use NOESY to confirm:

-

Trans: No NOE between bridgehead hydrogens.

-

Cis: Strong NOE between bridgehead hydrogens (they are syn).

Infrared Spectroscopy (IR)

-

Diketo Form: Shows a "doublet" carbonyl stretch (symmetric and asymmetric stretching) around 1715 cm

and 1725 cm -

Enol Form (Diosphenol): Shows a lowered carbonyl frequency (~1670 cm

, conjugated) and a broad -OH stretch (~3400 cm -

Differentiation: The cis-isomer often shows a higher enol content in solution (CHCl

) than the trans-isomer due to the flexibility allowing better H-bond alignment.

X-Ray Crystallography

The ultimate proof of stereochemistry.

-

Trans: Will show a flat, extended structure. The torsion angle C1-C6-C7-C8 will be near 180°.

-

Cis: Will show a bent, "tent-like" structure. The torsion angle will be approx 60°.

Analytical Decision Tree

Caption: Step-by-step analytical logic for assigning stereochemistry using NMR parameters.

Applications in Drug Development[2][7]

Understanding this conformational bias is critical in two main areas:

-

Scaffold Design: If a drug candidate requires a planar domain (e.g., to mimic a phenyl ring or intercalate DNA) but needs solubility, the cis-decalin-2,3-dione enol provides a planar edge with a solubilizing, flexible 3D bulk.

-

Terpene Synthesis: These diones are intermediates in the synthesis of sesquiterpenes like Warburganal and Polygodial . The stereochemistry at the ring junction determines the biological activity (e.g., insect antifeedant properties).

References

-

Conformational Analysis of Decalins. Chemistry LibreTexts. (2021). Detailed analysis of gauche interactions and stability differences in saturated decalins.

-

Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles. National Institutes of Health (PMC). (2014). Discusses the synthesis and DFT analysis of trans-decalin-2,3-dione derivatives.

-

Tautomeric Equilibrium of Cyclic

-Diketones. ResearchGate. (2025). While focused on -

Enolate Formation in Cis/Trans Decalin. StackExchange (Chemistry). (2016). Technical discussion citing Tetrahedron 1969 regarding the kinetic vs thermodynamic enolization in fused rings.

-

Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. (2014).[7] Foundational visualization of the "locked" vs "flipping" nature of the scaffold.[4]

Sources

- 1. Cyclizations of α-Diketones to α-Hydroxycyclopentenones on Silica Gel in the Absence of Solvent [organic-chemistry.org]

- 2. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Tautomerism and Enol Forms of Octahydronaphthalene-2,3-dione

Abstract

Octahydronaphthalene-2,3-dione, a saturated bicyclic β-dicarbonyl compound, represents a fascinating scaffold for investigating the principles of keto-enol tautomerism. The conformational rigidity imposed by the fused ring system, coupled with the electronic interplay of the two carbonyl groups, gives rise to a complex tautomeric equilibrium. This guide provides a comprehensive technical overview of the synthesis, theoretical framework, and spectroscopic characterization of octahydronaphthalene-2,3-dione and its corresponding enol tautomers. We delve into the structural nuances of the possible enol forms, the factors governing their relative stabilities, and detailed experimental protocols for their analysis. This document is intended for researchers, scientists, and professionals in drug development who are engaged with the chemistry of cyclic dicarbonyl compounds and their potential applications.

Introduction: The Significance of Tautomerism in Cyclic β-Diketones

Keto-enol tautomerism, the chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol, is a fundamental concept in organic chemistry.[1] While for simple monocarbonyl compounds the keto form is overwhelmingly favored, the equilibrium can be significantly shifted towards the enol form in β-dicarbonyl compounds. This shift is primarily due to the stabilization of the enol tautomer through the formation of a conjugated system and, in many cases, a strong intramolecular hydrogen bond.[2]

Octahydronaphthalene-2,3-dione, also known as 2,3-decalindione, serves as an exemplary model for studying this phenomenon in a bicyclic system. The fused six-membered rings introduce conformational constraints that influence the planarity of the enol system and, consequently, the position of the tautomeric equilibrium. Understanding the delicate balance between the keto and enol forms is crucial, as the distinct chemical properties of each tautomer can dictate the molecule's reactivity, biological activity, and physicochemical properties in various applications, including as building blocks in organic synthesis and as scaffolds in medicinal chemistry.

Theoretical Framework of Tautomerism in Octahydronaphthalene-2,3-dione

The tautomeric equilibrium of octahydronaphthalene-2,3-dione involves the interconversion between the diketo form and two possible enol forms. The enolization can occur on either side of the dicarbonyl moiety, leading to distinct constitutional isomers.

The Diketo Form

The diketo form of octahydronaphthalene-2,3-dione possesses two adjacent carbonyl groups on one of the six-membered rings. The relative stereochemistry of the ring junction (cis or trans) will influence the overall conformation of the molecule.

The Enol Forms

Enolization of the diketone can lead to two primary enol tautomers, which are constitutional isomers:

-

Enol A (2-hydroxy-1,4,4a,5,6,7,8,8a-octahydronaphthalen-3-one): This enol is formed by the deprotonation of the C1 carbon.

-

Enol B (3-hydroxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-2-one): This enol is formed by the deprotonation of the C4 carbon.

The relative stability of these enol forms is dictated by several factors, including the degree of substitution of the double bond (following Zaitsev's rule, the more substituted alkene is generally more stable) and steric interactions within the bicyclic framework.[3]

Logical Relationship of Tautomeric Forms

Caption: Tautomeric equilibrium of octahydronaphthalene-2,3-dione.

Synthesis of Octahydronaphthalene-2,3-dione

While a specific, optimized synthesis for octahydronaphthalene-2,3-dione is not extensively reported in the literature, a plausible and robust synthetic strategy can be extrapolated from established methods for the synthesis of related decalindiones and other cyclic β-diketones.[4] The Claisen condensation is a cornerstone reaction for the formation of β-dicarbonyl compounds.

Proposed Synthetic Pathway

A viable approach involves the intramolecular Claisen condensation of a suitable diester precursor. For instance, the Dieckmann condensation of a pimelic acid derivative could be adapted to form the six-membered ring containing the dicarbonyl moiety. Alternatively, a Robinson annulation sequence could be employed to construct the decalin framework with the desired functionality.

Proposed Synthesis Workflow

Caption: A plausible synthetic workflow for octahydronaphthalene-2,3-dione.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to a variety of internal and external factors.

Solvent Effects

The polarity of the solvent plays a critical role in determining the predominant tautomeric form.

-

Nonpolar solvents (e.g., hexane, carbon tetrachloride) generally favor the enol form. In these environments, the intramolecular hydrogen bond of the enol is highly stabilizing and is not disrupted by solvent interactions.[5]

-

Polar aprotic solvents (e.g., DMSO, DMF) can also stabilize the enol form through intermolecular hydrogen bonding with the enolic hydroxyl group.[6]

-

Polar protic solvents (e.g., water, ethanol) can stabilize both the keto and enol forms through hydrogen bonding. However, they can also disrupt the intramolecular hydrogen bond of the enol, potentially shifting the equilibrium towards the keto form compared to nonpolar solvents.

Temperature

Temperature can influence the tautomeric equilibrium. Generally, an increase in temperature can favor the diketo form, as the entropic contribution to the Gibbs free energy becomes more significant.

Conjugation and Substitution

The presence of additional conjugation can further stabilize the enol form. For octahydronaphthalene-2,3-dione, the enol form introduces a C=C double bond, creating a conjugated enone system. The stability of this system is further influenced by the substitution pattern around the double bond, with more substituted alkenes generally being more stable.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are indispensable for identifying and quantifying the different tautomers of octahydronaphthalene-2,3-dione in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structures of the keto and enol forms and for determining their relative concentrations.

¹H NMR Spectroscopy:

-

Keto Form: The most characteristic signal for the diketo form is the presence of protons on the α-carbons (C1 and C4). These would typically appear in the range of 2.0-3.0 ppm.

-

Enol Forms: The enol tautomers are distinguished by a low-field signal for the enolic proton, typically in the range of 12-16 ppm, due to strong intramolecular hydrogen bonding.[7] A signal for the vinyl proton will also be present in the range of 5-6 ppm.

¹³C NMR Spectroscopy:

-

Keto Form: Two distinct carbonyl signals would be expected in the range of 200-210 ppm.

-

Enol Forms: The enol forms will show a signal for the remaining carbonyl group, a signal for the enolic carbon bearing the hydroxyl group (C-OH) typically around 160-170 ppm, and a signal for the other vinylic carbon.[8]

| Tautomer | Characteristic ¹H NMR Signals (δ, ppm) | Characteristic ¹³C NMR Signals (δ, ppm) |

| Dketo | 2.0-3.0 (α-protons) | 200-210 (C=O) |

| Enol | 12-16 (enolic OH), 5-6 (vinyl H) | ~190 (C=O), 160-170 (C-OH), 100-110 (=CH) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Keto Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1730 cm⁻¹.[6]

-

Enol Forms: The enol form will exhibit a broad O-H stretching band, typically in the range of 2500-3200 cm⁻¹, due to the strong intramolecular hydrogen bond. The C=O stretching frequency is shifted to a lower wavenumber (1600-1650 cm⁻¹) due to conjugation and hydrogen bonding.[9] A C=C stretching band will also be present around 1580-1620 cm⁻¹.[10]

| Tautomer | Characteristic IR Absorptions (cm⁻¹) |

| Dketo | 1700-1730 (C=O stretch) |

| Enol | 2500-3200 (broad O-H stretch), 1600-1650 (conjugated C=O stretch), 1580-1620 (C=C stretch) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for characterizing the conjugated system present in the enol form.

-

Keto Form: The diketo form is expected to show only weak n→π* transitions at longer wavelengths.

-

Enol Forms: The conjugated enone system of the enol tautomers will give rise to a strong π→π* absorption band, typically in the range of 230-260 nm.[3] The exact position of the λmax is dependent on the solvent and the specific structure of the enol. The formation of the enolate anion in a basic medium will cause a bathochromic (red) shift of this absorption to 270-300 nm.[3]

Experimental Protocols

Protocol for Synthesis of Octahydronaphthalene-2,3-dione (Proposed)

This protocol is a generalized procedure based on the synthesis of related cyclic diketones and should be optimized for the specific substrate.

-

Step 1: Robinson Annulation. React a suitable cyclohexanone derivative with methyl vinyl ketone in the presence of a base (e.g., NaOH, KOH) to construct the octahydronaphthalenone core.

-

Step 2: α-Formylation. Treat the octahydronaphthalenone with a base (e.g., sodium methoxide) and ethyl formate to introduce a formyl group at the α-position to the carbonyl.

-

Step 3: Oxidative Cleavage. Subject the resulting α-formyl ketone to oxidative cleavage using an oxidizing agent such as ozone (O₃) followed by a reductive workup, or potassium permanganate (KMnO₄) under controlled conditions, to yield the desired octahydronaphthalene-2,3-dione.

-

Purification. Purify the final product by column chromatography on silica gel followed by recrystallization.

Protocol for NMR Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation. Prepare solutions of octahydronaphthalene-2,3-dione of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) to investigate solvent effects.

-

Data Acquisition. Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).

-

Data Analysis. Integrate the signals corresponding to the α-protons of the keto form and the vinyl proton of the enol form. The ratio of the integrals will give the keto:enol ratio. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

NMR Data Analysis Workflow

Caption: Workflow for the analysis of tautomeric equilibrium by NMR.

Conclusion and Future Perspectives

The tautomerism of octahydronaphthalene-2,3-dione provides a rich platform for exploring the fundamental principles of physical organic chemistry within a conformationally defined system. While the diketo form is expected to be a significant component of the equilibrium, the enol tautomers are stabilized by conjugation. The precise position of this equilibrium is a delicate balance of solvent effects, temperature, and subtle stereoelectronic factors inherent to the bicyclic framework.

Future research in this area could focus on the definitive synthesis and isolation of the individual tautomers, allowing for a more precise characterization of their respective properties. Advanced computational studies could provide deeper insights into the thermodynamics and kinetics of the tautomeric interconversion. Furthermore, exploring the differential reactivity of the keto and enol forms of octahydronaphthalene-2,3-dione could unlock new synthetic methodologies and lead to the development of novel molecules with potential applications in materials science and drug discovery. The insights gained from studying this model system are broadly applicable to a wide range of dicarbonyl compounds of scientific and industrial importance.

References

- Benassi, R., et al. (2020). Keto-enol structures of linear and cyclic 1,3-diketones with antioxidant activity.

- Canadian Science Publishing. (n.d.). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE.

- Hansen, P. E., & Spanget-Larsen, J. (2021).

- Jena, T. K., et al. (2022).

- Khan, F. A., et al. (2022).

- Khan, F. A., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry (RSC Publishing).

- Kuchar, M., et al. (2009).

- Langer, P., et al. (2014). Total synthesis of aphadilactones A-D. PubMed.

- MDPI. (2022). Keto–Enol Tautomerism. Encyclopedia MDPI.

- MDPI. (2022).

- MDPI. (2021). Recent Developments in the Synthesis of β-Diketones.

- Mills, S., & Taylor, R. J. K. (2015). Recent advances in the synthesis of natural multifunctionalized decalins. RSC Publishing.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.

- Negi, R., et al. (2022). Synthesis of 2,3-diarylindenes and 2,3-diarylindenones: synthesis, molecular structure, photochemistry, estrogen receptor binding affinity, and comparisons with related triarylethylenes.

- Filo. (2025). IR frequency of carbonyl group in diketones is lowered in which form?

- Benchchem. (n.d.). Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide.

- ResearchGate. (2025). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents.

- St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.

- science24.com. (2006). Do Enol Forms of Cyclic 1,3-diketons Really Exist in Solution?

- eGyanKosh. (n.d.). IR Spectroscopy.

- Singh Education Planet. (2020). UV Spectra of Conjugated Enes and Enones| BSc 5th Semester (UV Spectroscopy)|Part 9|Organic Chem| [Video]. YouTube.

- Singh Education Planet. (2021). Ultraviolet spectra of enes and enones [Video]. YouTube.

- Chemistry LibreTexts. (n.d.). Ketone infrared spectra.

- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI.

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

- Chemistry LibreTexts. (2024). 14.

- Said, S. B., et al. (2015).

- Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.

- ResearchGate. (n.d.).

- Tu, S., et al. (2020). Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones. PubMed.

- Ustyuzhanina, N. E., et al. (2022).

- Ustyuzhanina, N. E., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Total synthesis of aphadilactones A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. askfilo.com [askfilo.com]

- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Norrish-Yang Photocyclization of Decalin-2,3-dione: A Detailed Guide to Application and Protocol

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with three-dimensional complexity is paramount. The Norrish-Yang photocyclization, a powerful photochemical transformation, offers an elegant and efficient pathway to construct strained ring systems, such as cyclobutanols, which can serve as versatile building blocks in the synthesis of complex natural products and novel therapeutic agents.[1] This guide provides an in-depth exploration of the Norrish-Yang photocyclization applied to decalin-2,3-dione, a cyclic α-diketone, offering both the theoretical underpinnings and a practical, field-tested protocol.

Introduction: Harnessing Light to Forge Complexity

The Norrish-Yang reaction is a photochemical intramolecular hydrogen abstraction by an excited carbonyl compound, leading to the formation of a 1,4-biradical intermediate.[1] This biradical can then undergo cyclization to yield a cyclobutanol, a process known as the Yang cyclization, or it can lead to fragmentation products.[2] In the case of α-diketones like decalin-2,3-dione, the photocyclization pathway to form α-hydroxy cyclobutanones is often favored.[3]

The strategic application of this reaction on a decalin framework is particularly significant. The decalin motif is a common core in a multitude of bioactive natural products, and the ability to stereoselectively introduce a spirocyclic cyclobutanol moiety opens new avenues for creating all-carbon quaternary stereocenters – a challenging yet highly desirable feature in drug design.[4][5]

The Mechanism: A Dance of Photons and Radicals

The Norrish-Yang photocyclization of decalin-2,3-dione proceeds through a series of well-defined steps, initiated by the absorption of light. Understanding this mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Step 1: Photoexcitation The reaction commences with the absorption of a photon by one of the carbonyl groups of the decalin-2,3-dione, promoting it to an excited singlet state (S1). This is typically followed by rapid intersystem crossing (ISC) to the more stable triplet state (T1).

Step 2: Intramolecular Hydrogen Abstraction The excited triplet carbonyl group behaves like a radical and abstracts a hydrogen atom from a γ-carbon. In the case of decalin-2,3-dione, there are several potential γ-hydrogens that can be abstracted. The regioselectivity of this step is governed by factors such as bond dissociation energies and the geometric proximity of the γ-hydrogen to the excited carbonyl.

Step 3: Formation of the 1,4-Biradical Intermediate The hydrogen abstraction results in the formation of a 1,4-biradical intermediate. The stability and conformation of this biradical are critical in determining the final product distribution.

Step 4: Cyclization (Yang Cyclization) The 1,4-biradical can undergo intramolecular radical-radical coupling to form a new carbon-carbon bond, resulting in the formation of a cyclobutanol ring. This cyclization step is often highly stereoselective, influenced by the conformation of the biradical intermediate and the potential for intramolecular hydrogen bonding.[4][5]

Step 5: Alternative Pathways It is important to note that the 1,4-biradical can also undergo competing reactions, such as fragmentation (Norrish Type II cleavage), which would lead to the formation of an alkene and an enol. However, for cyclic α-diketones, the Yang cyclization is often the predominant pathway.[3]

Caption: The reaction pathway of the Norrish-Yang photocyclization.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the successful diastereoselective synthesis of trans-decalin-based spirocarbocycles and provides a robust starting point for the photocyclization of decalin-2,3-dione and its derivatives.[4][5]

Materials and Equipment

| Reagents | Equipment |

| Decalin-2,3-dione | Photoreactor equipped with a daylight lamp (e.g., 65W) |

| Chloroform (CHCl₃), analytical grade | Reaction flask (e.g., quartz or borosilicate glass) |

| Argon (Ar) or Nitrogen (N₂) gas | Magnetic stirrer and stir bar |

| Ethyl acetate (EtOAc) | Rotary evaporator |

| Hexane | Flash column chromatography system |

| Silica gel for column chromatography | NMR spectrometer for product characterization |

Reaction Setup and Execution

Caption: A streamlined workflow for the photocyclization experiment.

Step 1: Preparation of the Reaction Mixture

-

Dissolve the decalin-2,3-dione substrate in chloroform in a suitable reaction flask. A typical concentration is in the range of 0.05 mmol of substrate in 1-2 mL of solvent.[4][5] The choice of chloroform is based on its relative inertness and ability to dissolve the substrate. Other non-polar solvents like benzene or acetonitrile can also be considered, but may influence the stereochemical outcome.[6]

Step 2: Degassing the Solution

-

To prevent quenching of the excited triplet state by oxygen, it is crucial to remove dissolved oxygen from the reaction mixture. Bubble argon or nitrogen gas through the solution for 30-40 minutes at 0 °C.[5]

Step 3: Irradiation

-

Place the sealed reaction flask in a photoreactor equipped with a daylight lamp (e.g., 65W).[4][5] The distance between the light source and the reaction flask should be kept consistent, typically around 4-5 cm.[4][5]

-

Maintain the reaction at a constant temperature, for instance, at room temperature or 30 °C, using a cooling fan or a water bath.[4][5]

-

Irradiate the reaction mixture for a predetermined time, which can range from several hours to a full day (e.g., 10 hours).[4][5]

Step 4: Reaction Monitoring

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by techniques such as ¹H NMR or LC-MS.

Step 5: Work-up and Purification

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel. A typical eluent system would be a mixture of ethyl acetate and hexane, with the polarity adjusted to achieve optimal separation.[5]

Step 6: Product Characterization

-

The structure and stereochemistry of the purified cyclobutanol product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Experimental Considerations

-

Solvent Choice: The polarity of the solvent can influence the lifetime of the 1,4-biradical and may affect the ratio of cyclization to fragmentation products.[1] While non-polar solvents like chloroform or benzene are commonly used, polar solvents could potentially alter the stereochemical outcome.[6]

-

Light Source: A simple daylight lamp has been shown to be effective for this transformation.[4][5] The wavelength of light should be sufficient to excite the n-π* transition of the carbonyl group.

-

Degassing: Thorough degassing is critical for achieving good yields, as oxygen is an efficient quencher of triplet excited states.

-

Temperature Control: While photochemical reactions are not always highly sensitive to temperature, maintaining a constant temperature ensures reproducibility.

Applications in Drug Discovery and Development

The synthesis of novel spirocyclic compounds containing the decalin framework through the Norrish-Yang photocyclization has significant implications for drug discovery.

-

Access to Novel Scaffolds: This methodology provides access to unique three-dimensional molecular architectures that are not readily accessible through traditional synthetic methods.

-

Creation of All-Carbon Quaternary Centers: The ability to generate complex stereocenters, including all-carbon quaternary centers, is highly valuable for creating drug candidates with improved pharmacological profiles.[4][5]

-

Derivatization of Natural Products: The decalin core is present in many biologically active natural products.[7] This photochemical method can be employed to create derivatives of these natural products, potentially leading to compounds with enhanced or novel biological activities.

Conclusion

The Norrish-Yang photocyclization of decalin-2,3-dione is a powerful and elegant method for the synthesis of complex spirocyclic cyclobutanols. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can harness the power of light to construct novel molecular scaffolds with significant potential in drug discovery and organic synthesis. This guide provides a solid foundation for the successful implementation of this valuable photochemical transformation.

References

-

Chen, S., et al. (2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega. [Link]

-

Chen, S., et al. (2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. PubMed Central. [Link]

-

Moorthy, J. N., et al. (2025). Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization. ResearchGate. [Link]

-

Huang, C., et al. (2013). Photo-induced cycloaddition reactions of α-diketones and transformations of the photocycloadducts. Molecules. [Link]

-

Various Authors. (n.d.). Methods of preparation of alpha-diketones and alpha-diketone monomers. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2024, October 15). Photochemistry Lec 4 | Norrish Type 1 Reaction Solvent effect |. YouTube. [Link]

-

Huang, C., et al. (2013). Photo-induced cycloaddition reactions of α-diketones and transformations of the photocycloadducts. PubMed. [Link]

-

Gotor, R., et al. (2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. PubMed Central. [Link]

-

Wikipedia contributors. (n.d.). Norrish reaction. Wikipedia. [Link]

-

Griesbeck, A. G. (2016). Studies in organic and physical photochemistry – an interdisciplinary approach. Beilstein Journal of Organic Chemistry. [Link]

-

Piaz, F. D., et al. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Me. I.R.I.S. Institutional Research Information System. [Link]

-

Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Wang, Y., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]

-

Li, Y., et al. (n.d.). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry (RSC Publishing). [Link]

-

Ali, M. A., et al. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace. [Link]

-

Shinde, S. (n.d.). Studies Towards the Synthesis of the Decalin Core of Streptosetin A. [Source institution not provided]. [Link]

-

Gauthier, J., et al. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. Rsc.org. [Link]

-

Hashimoto, T., et al. (2020). Decalin formation via an intramolecular Diels–Alder reaction, leading to the formation of four stereochemically distinct adducts. ResearchGate. [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. mediaTUM. [Link]

-

Luo, P.-X., et al. (2025). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Beilstein Journals. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. Studies in organic and physical photochemistry – an interdisciplinary approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00842A [pubs.rsc.org]

- 4. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Application Notes & Protocols: Synthesis of Quinoxaline Derivatives from Octahydronaphthalene-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Quinoxaline Scaffolds in Medicinal Chemistry

Quinoxaline derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] These nitrogen-containing heterocyclic compounds, composed of a fused benzene and pyrazine ring, exhibit a remarkable breadth of biological activities.[1][2][3] Their diverse pharmacological profiles include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The versatility of the quinoxaline scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents with improved potency and reduced toxicity.[3] This application note provides a detailed guide to the synthesis of a specific class of quinoxaline derivatives from octahydronaphthalene-2,3-dione, a valuable starting material for accessing complex, polycyclic quinoxaline structures.

Mechanistic Insights: The Condensation Reaction of 1,2-Diones and o-Phenylenediamines

The synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines is a robust and widely employed synthetic strategy.[7] The reaction proceeds via a cyclocondensation mechanism. In the context of this guide, octahydronaphthalene-2,3-dione serves as the 1,2-dicarbonyl component.

The generally accepted mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dione. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic quinoxaline ring system. The reaction is often catalyzed by acids or can proceed under thermal conditions.[8][9]

Experimental Protocol: Synthesis of a Novel Dodecahydrobenzo[a]phenazine

This protocol details the synthesis of a specific quinoxaline derivative, dodecahydrobenzo[a]phenazine, from octahydronaphthalene-2,3-dione and o-phenylenediamine.

Materials and Reagents:

-

Octahydronaphthalene-2,3-dione

-

o-Phenylenediamine

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Hexane (for chromatography)

-

Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

IR spectrometer

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve octahydronaphthalene-2,3-dione (1.0 mmol) in 20 mL of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add o-phenylenediamine (1.0 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.[6] The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in 30 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 20 mL of deionized water and then with 20 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 9:1 and gradually increasing the polarity to 7:3).

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.[6]

Data Presentation: Expected Results and Characterization

The following table summarizes the expected quantitative data for the synthesis of dodecahydrobenzo[a]phenazine.

| Parameter | Expected Value |

| Yield | 85-95% |

| Melting Point | 135-137 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80-7.75 (m, 2H), 7.50-7.45 (m, 2H), 3.00-2.80 (m, 4H), 2.20-1.80 (m, 4H), 1.60-1.30 (m, 8H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 154.5, 141.0, 129.5, 129.0, 33.0, 30.0, 26.0, 25.5 |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2930, 2850 (Aliphatic C-H), 1610 (C=N), 1580 (C=C) |

| Mass Spectrum (m/z) | [M]⁺ calculated for C₁₈H₂₂N₂: 266.18; found: 266.2 |

Visualizing the Process

Chemical Reaction Scheme

Caption: Synthesis of dodecahydrobenzo[a]phenazine.

Experimental Workflow

Caption: Experimental workflow for quinoxaline synthesis.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be reliably monitored by TLC, providing clear visual evidence of the conversion of starting materials to the product. The purification by column chromatography ensures the isolation of a high-purity compound. Finally, the comprehensive characterization of the product via melting point, NMR, IR, and mass spectrometry provides unambiguous confirmation of the desired molecular structure and purity, ensuring the reproducibility and reliability of the synthesis.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of quinoxaline derivatives from octahydronaphthalene-2,3-dione. By understanding the underlying reaction mechanism and following the detailed experimental protocol, researchers can confidently synthesize and characterize these valuable compounds. The inherent versatility of the quinoxaline scaffold, coupled with robust synthetic methodologies, continues to make it a privileged structure in the ongoing quest for novel and effective therapeutic agents.

References

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). Vertex AI Search.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI.

- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science.

- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications.

- Biological activity of quinoxaline derivatives. (n.d.). ResearchGate.

- Quinoxaline, its derivatives and applications: A state of the art review. (n.d.). SciSpace.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar.

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Semantic Scholar.

- An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. (2025). Benchchem.

- One-pot and efficient protocol for synthesis of quinoxaline derivatives. (n.d.). Arkat USA.

- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. (n.d.). PMC.

- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme.

- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.

- One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.). Semantic Scholar.

- (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). ResearchGate.

- Asian Journal of Pharmaceutical Research and Development Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Stru. (2026). ajprd.com.

- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (2015). ARC Journals.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajprd.com [ajprd.com]

Application Note: Catalytic Applications of Decalin-Fused Ligands in Asymmetric Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Focus: 1,5-Diaza-cis-decalin Copper Catalysts for Aerobic Oxidative Biaryl Coupling.

Introduction: The Rationale for Decalin-Fused Scaffolds

The synthesis of axially chiral biaryl compounds, such as BINOL derivatives, is a critical objective in asymmetric catalysis and the total synthesis of natural products. Historically, flexible chiral diamine ligands failed to provide high enantioselectivity due to their dynamic conformational freedom in solution.

To overcome this, the 1,5-diaza-cis-decalin scaffold was identified via computer-aided molecular design as a superior, highly rigid ligand system[1]. The decalin-fused backbone restricts the conformational flexibility of the diamine, effectively mimicking the structural rigidity of natural alkaloids like [1]. The ligand exists in a finely tuned conformational equilibrium between "N-in" and "N-out" states. The "N-in" conformer presents a highly organized, pre-formed chiral cavity that is perfectly geometrically suited for bidentate metal chelation, making it an exceptional ligand for copper-catalyzed asymmetric transformations[2].

Mechanistic Insights: Self-Processing and the Ping-Pong Mechanism

The application of 1,5-diaza-cis-decalin in the of 2-naphthols represents a breakthrough in biomimetic oxidase catalysis[3]. However, the causality behind its high selectivity lies in a highly unusual mechanism.

Mechanistic investigations reveal that the initial[(1,5-diaza-cis-decalin)Cu] complex is merely a pre-catalyst. Upon exposure to O₂, the system undergoes a pre-steady-state "self-processing" event. The copper complex oxygenates a molecule of the naphthol substrate to form a highly specific oxidized cofactor (NapHOX). This NapHOX cofactor then binds to the copper center, modifying its electronic environment to form the true active steady-state catalyst[4]. This in situ modification suppresses unwanted oxygenase (over-oxidation) pathways and strictly enforces oxidase reactivity, ensuring high enantiomeric excess (ee) during the radical coupling step[5].

Mechanistic pathway of Cu-catalyzed Aerobic Oxidative Biaryl Coupling using 1,5-diaza-cis-decalin.

Experimental Protocol: Aerobic Oxidative Biaryl Coupling (OBC)

The following methodology details the self-validating workflow for the enantioselective coupling of 3-substituted 2-naphthols.

Materials and Reagents

-

Catalyst: Chiral 1,5-diaza-cis-decalin ligand, Copper(I) iodide (CuI) or Copper(II) chloride (CuCl₂).

-

Substrates: 3-substituted 2-naphthols (e.g., 3-methoxycarbonyl-2-naphthol).

-

Oxidant: Molecular Oxygen (O₂) via balloon.

-

Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or Toluene (PhMe).

Step-by-Step Methodology

-

Pre-Catalyst Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5.0 mol%) and the chiral 1,5-diaza-cis-decalin ligand (5.0 mol%).

-

Solvation: Evacuate and backfill the flask with Argon three times. Inject anhydrous CH₂Cl₂ (to achieve a 0.1 M final substrate concentration) and stir for 30 minutes at room temperature to ensure complete metal-ligand complexation.

-

Atmosphere Exchange (Self-Processing Initiation): Purge the reaction vessel with O₂ using a balloon. Allow the mixture to stir vigorously under the O₂ atmosphere for 15 minutes. Causality: This step initiates the pre-steady-state oxygenation, generating the NapHOX cofactor required to form the active steady-state catalyst[4].

-

Substrate Addition: Add the 3-substituted 2-naphthol substrate (1.0 equiv) in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature. Connect the system to a gas buret to monitor O₂ uptake. Causality: The reaction is self-validating; stoichiometric consumption of O₂ directly correlates with the turnover of the radical coupling.

-

Quench and Workup: Once O₂ consumption ceases (typically 12–24 hours) and TLC indicates full consumption of the starting material, quench the reaction with a saturated aqueous solution of EDTA to demetalate the product.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the chiral BINOL derivative.

Causality of Experimental Choices

-

Why 3-Substitution on the Naphthol? The presence of an electron-withdrawing, coordinating group (e.g., ester, ketone) at the C3 position is mandatory. It lowers the oxidation potential of the substrate and provides a secondary coordination site for the copper center, locking the transition state geometry to ensure high facial selectivity[3].

-

Why O₂ as the Oxidant? O₂ acts as a clean, atom-economical terminal oxidant to turn over the Cu(I)/Cu(II) catalytic cycle. Furthermore, its presence is strictly required to generate the NapHOX cofactor that prevents racemic background reactions[6].

Quantitative Data Summary

The 1,5-diaza-cis-decalin copper catalyst exhibits broad functional group tolerance, effectively coupling various 3-substituted 2-naphthols with excellent enantioselectivities[7].

| Substrate (3-Substituted 2-Naphthol) | Catalyst Loading (mol%) | Time (h) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| 3-Methoxycarbonyl-2-naphthol | 5.0 | 12 | 85 | 93 |

| 3-Acetyl-2-naphthol | 10.0 | 18 | 78 | 90 |

| 3-Phosphonyl-2-naphthol | 10.0 | 24 | 82 | 88 |

| 3-Sulfonyl-2-naphthol | 10.0 | 24 | 75 | 85 |

Data derived from optimized coupling conditions utilizing O₂ as the terminal oxidant at 25 °C.

References

-

Conformational Control of Flexible Molecules: Design and Synthesis of Novel Chiral 1,5-Diaza-cis-decalins. The Journal of Organic Chemistry.[Link]

-

Enantioselective oxidative biaryl coupling reactions catalyzed by 1,5-diazadecalin metal complexes: efficient formation of chiral functionalized BINOL derivatives. The Journal of Organic Chemistry.[Link]

-

Mechanistic study of asymmetric oxidative biaryl coupling: evidence for self-processing of the copper catalyst to achieve control of oxidase vs oxygenase activity. Journal of the American Chemical Society.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational control of flexible molecules: design and synthesis of novel chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective oxidative biaryl coupling reactions catalyzed by 1,5-diazadecalin metal complexes: efficient formation of chiral functionalized BINOL derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic study of asymmetric oxidative biaryl coupling: evidence for self-processing of the copper catalyst to achieve control of oxidase vs oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Study of Asymmetric Oxidative Biaryl Coupling: Evidence for Self-Processing of the Copper Catalyst to Achieve Control of Oxidase vs. Oxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: The Octahydronaphthalene-2,3-dione Scaffold in Modern Terpene Total Synthesis

Introduction: The Decalin Core as a Cornerstone of Natural Product Synthesis

The decalin ring system, a bicyclic framework of two fused six-membered rings, is a ubiquitous structural motif in a vast array of natural products, particularly terpenoids and steroids.[1][2] This prevalence has made the stereocontrolled synthesis of functionalized decalins a central challenge and a testament to the ingenuity of synthetic organic chemistry. Within the arsenal of synthetic building blocks, the octahydronaphthalene-dione scaffold, and its most illustrious representative, the Wieland-Miescher ketone, has established itself as a cornerstone synthon.[3][4] This versatile enedione provides a rigid, pre-organized framework containing multiple functional handles—two distinct carbonyl groups and a reactive alkene—that can be manipulated with high levels of chemo- and stereoselectivity.

First synthesized via a Robinson annulation, the Wieland-Miescher ketone and its analogues have served as the starting point for the total synthesis of over 50 natural products, including complex sesquiterpenoids, diterpenes, and steroids with significant biological activities.[3][5] This guide provides an in-depth exploration of the synthesis of this scaffold, its strategic application in terpene synthesis, and detailed protocols for its preparation and elaboration.

Part 1: Synthesis of the Octahydronaphthalene-dione Scaffold

The most powerful and direct route to the octahydronaphthalene-dione core is the Robinson Annulation . This classic reaction sequence masterfully combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring onto an existing ketone.[6][7]

The Robinson Annulation: Mechanism and Rationale

The reaction typically involves the condensation of a cyclic ketone (or a 1,3-dione) with an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK).[8] The process unfolds in two key stages:

-

Michael Addition: A base deprotonates the cyclic ketone to form a nucleophilic enolate. This enolate then attacks the β-carbon of MVK in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[9]

-

Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate, under the influence of the base, forms a second enolate. This enolate then attacks one of the ketone carbonyls intramolecularly to form a six-membered ring. Subsequent dehydration (elimination of water) yields the thermodynamically stable α,β-unsaturated ketone product.[6]

The causality behind this sequence is elegant: the Michael reaction sets up the precise spacing of the two carbonyl groups (a 1,5-relationship) required for the subsequent intramolecular aldol cyclization to form a stable, six-membered ring.[9]

Caption: Figure 1: The Robinson Annulation Mechanism.

Achieving Asymmetry: The Hajos-Parrish Reaction

While the original Robinson annulation yields a racemic product, the demand for enantiomerically pure natural products fueled the development of asymmetric variants. The seminal work by Hajos and Parrish in 1971 demonstrated that the amino acid L-proline can act as a highly effective organocatalyst for this transformation, affording the Wieland-Miescher ketone in high yield and excellent enantiomeric excess.[3][10]

This reaction, often called the Hajos-Parrish-Eder-Sauer-Wiechert reaction, proceeds through an enamine intermediate formed between the proline catalyst and the dione substrate. This chiral enamine controls the facial selectivity of the subsequent Michael addition and aldol cyclization, leading to a highly enantioenriched product.[3] The use of organocatalysts like proline has become a standard, scalable method for accessing chiral Wieland-Miescher ketone and its analogues.[10]

| Catalyst / Method | Typical Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Racemic (Base-catalyzed) | 60-80% | 0% | [8] |

| (S)-Proline (Hajos-Parrish) | ~70% (initial reports) | ~70-85% | [3][10] |

| N-Tosyl-(Sa)-binam-L-prolinamide | 83-93% | 96-97% | [10] |

| Solvent-Free (S-Proline) | 85-95% | 80-90% | [11] |

Table 1: Comparison of Catalytic Systems for Wieland-Miescher Ketone Synthesis.

Part 2: Strategic Transformations and Application in Terpene Synthesis

The synthetic power of the octahydronaphthalene-dione scaffold lies in the differential reactivity of its functional groups, which allows for a series of predictable and high-yielding transformations to build molecular complexity.

Divergent Functionalization Pathways

The Wieland-Miescher ketone (and its analogues) contains two electronically distinct ketones: a saturated ketone and an α,β-unsaturated ketone (enone). This difference is the key to its utility.

-

Saturated Ketone: This site is more sterically accessible and behaves like a typical ketone. It is readily reduced with hydride reagents (e.g., NaBH₄) or protected as a ketal, often with high diastereoselectivity directed by the concave face of the bicyclic system.

-

Enone System: This moiety offers three reactive sites: the carbonyl carbon (for 1,2-additions), the β-carbon (for 1,4-conjugate additions), and the C=C double bond (for hydrogenation, epoxidation, etc.).

-

Conjugate additions with organocuprates are particularly powerful for installing alkyl or vinyl groups at the C-8a position (steroid numbering).

-

Reductive alkylations (e.g., lithium in liquid ammonia followed by an alkyl halide) can establish the crucial trans-fused decalin ring system often found in steroids and diterpenes.[12]

-

Caption: Figure 2: Divergent Synthetic Pathways from the Scaffold.

Case Study: Synthesis of Drimane Sesquiterpenes

The drimane sesquiterpenoids are a large family of bioactive natural products characterized by a bicyclic decalin core.[13][14] Many total syntheses of these compounds, such as warburganal and drimenin, have leveraged the Wieland-Miescher ketone as a starting material.[5]

A representative synthetic strategy involves:

-

Stereoselective Reduction: The saturated ketone of the Wieland-Miescher ketone is selectively reduced.

-

Double Bond Manipulation: The enone double bond is removed, often by catalytic hydrogenation, which typically establishes the desired cis- or trans-decalin stereochemistry depending on conditions.

-

Carbonyl Elaboration: The remaining ketone is converted into the desired functionality. For example, a Wittig reaction can be used to install an exocyclic methylene group, or a Baeyer-Villiger oxidation can form a lactone ring, as seen in drimenin.

-

Side Chain Installation: Further modifications install the characteristic side chains of the target drimane molecule.

Caption: Figure 3: Synthetic Workflow towards a Drimane Core.

Part 3: Experimental Protocols

These protocols are representative and should be adapted based on specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Asymmetric Synthesis of (S)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione (Wieland-Miescher Ketone Analogue)

Based on the Hajos-Parrish organocatalytic Robinson annulation.[3][10]

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone (MVK), freshly distilled

-

(S)-Proline

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stir bar

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 2-methyl-1,3-cyclohexanedione (1.0 eq), (S)-proline (0.03 eq), and anhydrous DMF.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add methyl vinyl ketone (1.1 eq) dropwise to the solution over 15 minutes. Note: MVK is volatile and a lachrymator. Handle with care. The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/pentane) to yield the optically active enedione.

Self-Validation: The success of the protocol is validated by obtaining a product with the correct spectroscopic data (¹H NMR, ¹³C NMR) and a significant optical rotation value, confirming the enantioselectivity of the catalysis. Enantiomeric excess (ee) should be determined by chiral HPLC or by derivatization with a chiral agent.

Protocol 2: Stereoselective 1,4-Conjugate Addition of a Methyl Group

This protocol demonstrates the installation of an angular methyl group, a key step in many steroid and diterpene syntheses.[12]

Materials:

-

(S)-Wieland-Miescher Ketone (from Protocol 1)

-

Copper(I) iodide (CuI), purified

-

Methyllithium (MeLi) solution in ether, titrated

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask equipped with a stir bar, thermometer, and septum

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add CuI (1.1 eq) and anhydrous THF.

-

Cool the stirred suspension to -20 °C.

-

Slowly add MeLi solution (2.2 eq) dropwise, maintaining the internal temperature below -15 °C. The solution should turn from a slurry to a clear, colorless or slightly yellow solution of lithium dimethylcuprate (Me₂CuLi). Stir for 30 minutes at this temperature.

-

Cool the cuprate solution to -78 °C (dry ice/acetone bath).

-

In a separate flask, dissolve the Wieland-Miescher ketone (1.0 eq) in anhydrous THF and add this solution dropwise to the cold cuprate solution over 20 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color (indicating oxidation of copper species).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diketone by flash column chromatography on silica gel.

Causality and Validation: The use of a cuprate reagent ensures selective 1,4-addition over 1,2-addition to the carbonyl. The low temperature (-78 °C) is critical for maintaining the stability of the cuprate and the intermediate enolate, preventing side reactions. The stereoselectivity of the addition is typically high, with the methyl group adding from the less hindered face of the molecule. The product structure and stereochemistry are confirmed by NMR (specifically, the disappearance of the vinyl protons and the appearance of a new methyl singlet) and NOESY experiments.

References

-

Paul, A., & Yadav, V. (2020). Synthesis of Bioactive Terpenes from Wieland-Miescher Ketone and its Methyl Analog. ResearchGate. [Link]

-

Huang, Y., Hoefgen, S., & Valiante, V. (2022). Chemical Diversity and Biosynthesis of Drimane-Type Sesquiterpenes in the Fungal Kingdom. ChemBioChem. [Link]

-

Majetich, G., & Nishiguchi, G. A. (1995). Novel and enantioselective total synthesis of drimane type sesquiterpenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Inokuchi, T. (2020). Aspects in the Total Syntheses of Higher Terpenoids Starting From Wieland–Miescher Ketone and Its Derivative. Semantic Scholar. [Link]

-

Shi, H., et al. (2011). Total syntheses of drimane-type sesquiterpenoids enabled by a gold-catalyzed tandem reaction. Journal of the American Chemical Society. [Link]

-

Wikipedia contributors. (2023). Wieland–Miescher ketone. Wikipedia. [Link]

-

Michael, F., & Beaudry, C. M. (2015). Recent advances in the synthesis of natural multifunctionalized decalins. RSC Publishing. [Link]

-

Sharma, P., et al. (2024). Wieland–Miescher ketone: a cornerstone in natural product synthesis. RSC Publishing. [Link]

-

Bonjoch, J., et al. (2011). 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione. Organic Syntheses. [Link]

-

Jansen, B. J. M. (1993). Total Synthesis of Insect Antifeedant Drimane Sesquiterpenes. Wageningen University & Research eDepot. [Link]

-

Osada, H., et al. (2022). Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. PMC. [Link]

-

Minne, G. B., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules. [Link]

-

Zhang, W., et al. (2014). Natural products containing 'decalin' motif in microorganisms. RSC Publishing. [Link]

-

Fallis, A. G., & Lu, Y.-F. (1990). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. Canadian Journal of Chemistry. [Link]

-

Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

-

Ohashi, M., et al. (2023). Enzymatic cis-Decalin Formation in Natural Product Biosynthesis. eScholarship.org. [Link]

-

de Groot, A., & Jansen, B. J. M. (1985). Total synthesis of drimane sesquiterpenes. Wageningen University & Research. [Link]

-

Various Authors. (2026). Recent advances of carbonyl olefination via McMurry coupling reaction. ResearchGate. [Link]

-

Minne, G. B., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. SciSpace. [Link]

-

BYJU'S. (2019). Robinson Annulation Mechanism. BYJU'S. [Link]

-

LibreTexts Chemistry. (2025). 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

-

Rajagopal, D., et al. (2002). Enantioselective solvent-free Robinson annulation reactions. Journal of Chemical Sciences. [Link]

-

Minne, G. B., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. ResearchGate. [Link]

-

Vig, O. P., et al. (2025). A convenient preparation of 1,2,3,4,5,6,7,8-octahydro-naphthalene skeleton. Synthesis of (+/-)-isocaridiene. ResearchGate. [Link]

-

Various Authors. (2022). Chemical synthesis and application of aryldihydronaphthalene derivatives. PMC. [Link]

-

Das, B. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

-

Gaich, T., et al. (2022). Total syntheses of strained polycyclic terpenes. PMC. [Link]

-

Al-Warhi, T., et al. (2022). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. MDPI. [Link]

-

Gaich, T., et al. (2022). Total syntheses of strained polycyclic terpenes. ZORA. [Link]

-

Various Authors. (2015). Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties. MDPI. [Link]

-

Silva, V. L. M., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI. [Link]

-

Various Authors. (2023). Green Manufacturing of Steroids via Mycolicbacteria: Current Status and Development Trends. MDPI. [Link]

-

Various Authors. (2019). Steroids: Reactions and Partial Synthesis. ResearchGate. [Link]

-

Various Authors. (2016). Synthesis and Biological Activity of a Bis-steroid-methanocyclobuta-naphthalene-dione Derivative against Ischemia/Reperfusion Injury via Calcium Channel Activation. PMC. [Link]

-